REACTION_CXSMILES
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[SH:1][C:2]1[S:3][C:4]2[CH:10]=[CH:9][CH:8]=[CH:7][C:5]=2[N:6]=1.[CH2:11]=O.[CH2:13]([CH:15]([CH2:26][CH2:27][CH2:28][CH3:29])[CH2:16][NH:17][CH2:18][CH:19]([CH2:24][CH3:25])[CH2:20][CH2:21][CH2:22][CH3:23])[CH3:14]>CO>[CH2:24]([CH:19]([CH2:20][CH2:21][CH2:22][CH3:23])[CH2:18][N:17]([CH2:11][N:6]1[C:5]2[CH:7]=[CH:8][CH:9]=[CH:10][C:4]=2[S:3][C:2]1=[S:1])[CH2:16][CH:15]([CH2:13][CH3:14])[CH2:26][CH2:27][CH2:28][CH3:29])[CH3:25]
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Name
|
|
Quantity
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250.8 g
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Type
|
reactant
|
Smiles
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SC=1SC2=C(N1)C=CC=C2
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
112.8 mL
|
Type
|
reactant
|
Smiles
|
C=O
|
Name
|
|
Quantity
|
362.4 g
|
Type
|
reactant
|
Smiles
|
C(C)C(CNCC(CCCC)CC)CCCC
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
|
The mixture is stirred for 15 hours at 50° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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followed by the dropwise addition
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Type
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CONCENTRATION
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Details
|
concentrated by evaporation in vacuo
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)C(CN(CC(CCCC)CC)CN1C(SC2=C1C=CC=C2)=S)CCCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 618 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |